molecular formula C12H13ClN4OS B10875433 N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10875433
M. Wt: 296.78 g/mol
InChI Key: XOQVELYOIKQSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a chlorophenyl group, an ethyl-substituted triazole ring, and a sulfanyl linkage, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine and an ethyl-substituted nitrile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction between the chlorophenyl amine and the triazole-sulfanyl intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the chlorophenyl group or the triazole ring, potentially altering the electronic properties of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced chlorophenyl derivatives, hydrogenated triazole rings.

    Substitution: Functionalized derivatives with various substituents on the phenyl or triazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the ethyl substitution on the triazole ring.

    N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Contains a bromophenyl group instead of a chlorophenyl group.

    N-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Features a methyl substitution on the triazole ring.

Uniqueness

The presence of the ethyl group on the triazole ring and the chlorophenyl group distinguishes N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide from its analogs. These structural features may influence its reactivity, biological activity, and physical properties, making it a unique compound for specific applications.

Biological Activity

N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

Chemical Formula: C16H15ClN4OS
Molecular Weight: 350.83 g/mol
SMILES Notation: CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3
InChI Key: IIXCZPFNTYZYEJ-UHFFFAOYSA-N

The compound's structure features a chlorophenyl group and a triazole moiety linked through a sulfanyl group, which is critical for its biological activity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to triazole derivatives. For instance, triazoles often exhibit significant activity against various bacterial strains. The presence of the chlorophenyl group in this compound may enhance its effectiveness against Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Enterococcus faecalisModerate

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, common pathways for triazole antibiotics.

2. Cytotoxicity and Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)15.0 ± 1.5
HCT116 (Colon Cancer)12.5 ± 0.8
A549 (Lung Cancer)18.0 ± 2.0

The structure-activity relationship suggests that modifications to the triazole ring and substituents on the phenyl ring can significantly influence cytotoxic potency. For instance, electron-withdrawing groups like chlorine enhance activity by increasing the compound's lipophilicity and ability to penetrate cell membranes.

The proposed mechanisms for the anticancer activity of triazole derivatives include:

  • Inhibition of DNA Synthesis: Triazoles may interfere with DNA replication by inhibiting topoisomerases or acting as analogs to nucleotides.
  • Induction of Apoptosis: Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various triazole derivatives against a panel of pathogenic bacteria. This compound was included in this evaluation and demonstrated promising results against resistant strains of Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity in Cancer Research

In another study focusing on novel triazole compounds, this compound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines with IC50 values comparable to established chemotherapeutics .

Properties

Molecular Formula

C12H13ClN4OS

Molecular Weight

296.78 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13ClN4OS/c1-2-10-15-12(17-16-10)19-7-11(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,18)(H,15,16,17)

InChI Key

XOQVELYOIKQSNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.